Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
It’s worth noting that similar sulfonyl piperazine-integrated triazole conjugates have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
Similar compounds have been found to possess drug-like properties , suggesting they may have suitable absorption and distribution characteristics for therapeutic use
Action Environment
Similar compounds are typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect stability. The efficacy of the compound could also be influenced by factors such as pH and the presence of other molecules in the cellular environment.
Biochemical Analysis
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available data on the effects of Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone at different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent.
Sulfonylation: The final step involves the sulfonylation of the piperidine ring, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, methoxyphenyl group, and sulfonylated piperidine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-13-4-6-14(7-5-13)24(20,21)15-8-10-18(11-9-15)17(19)16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZINWXRDSSNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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